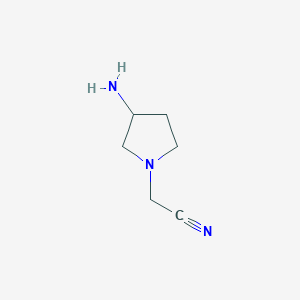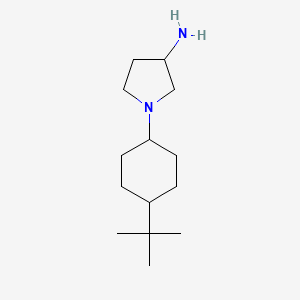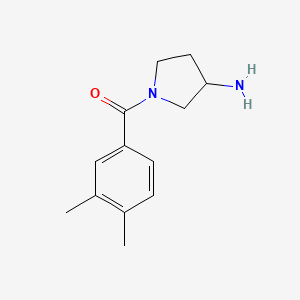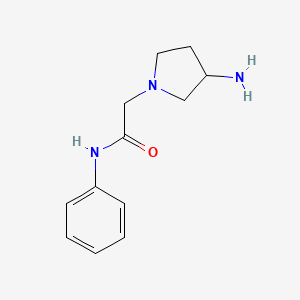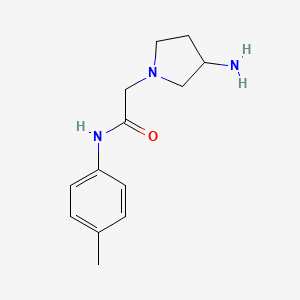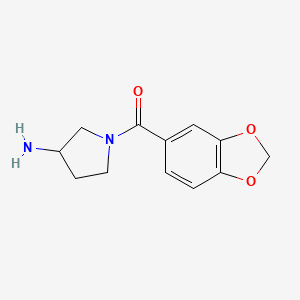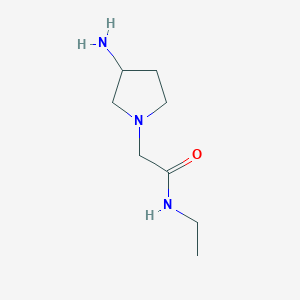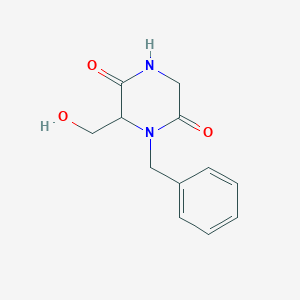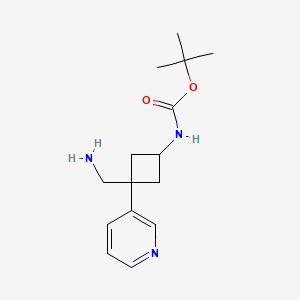
tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate
Descripción general
Descripción
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate (TBCC) is a cyclobutylcarbamate derivative of 3-aminomethyl-3-pyridinylcarbamate (AMPC). TBCC has been extensively studied due to its wide range of applications in various scientific fields. This compound has been found to possess both antifungal and antibacterial properties and has been used in the synthesis of various pharmaceuticals. In addition, TBCC has been studied for its potential use in the development of new drugs, as well as its ability to modulate enzyme activity.
Mecanismo De Acción
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In particular, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its ability to inhibit the activity of these enzymes, which are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been found to modulate the activity of other enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential to modulate the activity of various biochemical and physiological processes. In particular, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been found to modulate the activity of other enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes. Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential to modulate the activity of various receptors, such as opioid receptors, which are involved in the regulation of pain and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been used in numerous laboratory experiments due to its ability to modulate the activity of various enzymes and receptors. The main advantage of using tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate in laboratory experiments is its ability to modulate the activity of enzymes and receptors in a controlled and predictable manner. Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been found to be relatively stable and easy to handle in laboratory experiments. However, there are some limitations to the use of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate in laboratory experiments, such as its potential to cause adverse side effects in some individuals.
Direcciones Futuras
There are numerous potential future directions for the study of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate. One potential area of research is the development of new pharmaceuticals based on tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate. Additionally, further research could be conducted to investigate the potential of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate to modulate the activity of various enzymes and receptors in different physiological contexts. Furthermore, further research could be conducted to investigate the potential of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate to modulate the activity of various genes and proteins involved in the regulation of cellular processes. Finally, further research could be conducted to investigate the potential of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate to modulate the activity of various metabolic pathways involved in the regulation of energy metabolism.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential use in the development of new drugs, as well as its ability to modulate enzyme activity. In particular, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. In addition, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-pyridin-3-ylcyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-12-7-15(8-12,10-16)11-5-4-6-17-9-11/h4-6,9,12H,7-8,10,16H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWIGAJTDSFBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



